molecular formula C8H13ClN2 B2960876 4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 1484246-86-7

4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B2960876
CAS No.: 1484246-86-7
M. Wt: 172.66
InChI Key: FMDYCJLGFNDTLR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative characterized by a chloromethyl group at position 4, a methyl group at position 1, and an isopropyl (propan-2-yl) group at position 3 of the pyrazole ring. Its molecular formula is C₈H₁₂ClN₂, with a molecular weight of 181.65 g/mol. The compound’s hydrochloride salt (CAS 2126160-24-3) has been cataloged as a life science intermediate, suggesting applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYCJLGFNDTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound 4-(chloromethyl), 1-methyl, 3-(propan-2-yl) C₈H₁₂ClN₂ Intermediate; agrochemical potential
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-(chloromethyl), 1-methyl, 3-(CF₃) C₆H₅ClF₃N₂ Enhanced reactivity; medicinal chemistry applications
4-(4-Chlorophenyl)-1-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole (72) 4-(4-ClPh), 1-methyl, 3-(aryl) C₂₃H₂₀ClN₂O Growth inhibition; in vivo toxicity
5-Bromo-3-(chloromethyl)-1H-pyrazole 5-Br, 3-(chloromethyl) C₄H₄BrClN₂ Reactive intermediate; halogenated precursor

Key Observations:

Electron-Withdrawing vs. Alkyl Groups :

  • The trifluoromethyl (-CF₃) group in C₆H₅ClF₃N₂ () increases electrophilicity and metabolic stability compared to the target compound’s isopropyl group. This makes fluorinated analogs more suited for drug candidates targeting enzymes or receptors sensitive to electron-deficient motifs.
  • The isopropyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, a critical factor in agrochemical design .

Aryl vs. Alkyl Substitution :

  • Diarylated pyrazoles like C₂₃H₂₀ClN₂O () exhibit planar aromatic systems that facilitate π-π stacking interactions, often correlating with DNA intercalation or kinase inhibition. In contrast, alkyl-substituted derivatives (e.g., the target compound) are more flexible and may target hydrophobic binding pockets.

Chloromethyl Reactivity :

  • The chloromethyl group in the target compound and C₄H₄BrClN₂ () serves as a versatile handle for nucleophilic substitution. For example, C₆H₅ClF₃N₂ () can undergo further reactions to introduce amines, thiols, or heterocycles (e.g., imidazole in ).

Biological Activity

4-(Chloromethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. The presence of the chloromethyl group enhances its reactivity, making it a valuable compound in medicinal chemistry and materials science.

The synthesis of this compound typically involves chloromethylation of 1-methyl-3-(propan-2-yl)-1H-pyrazole using chloromethylating agents in the presence of bases like sodium hydroxide or potassium carbonate. This process can be optimized for industrial production through continuous flow methods to achieve high yields and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. For example, in studies involving derivatives of pyrazole, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM .

Anticancer Potential : The mechanism of action involves covalent modification of biological targets, which can lead to the inhibition of specific enzymes or receptors involved in cancer progression. Compounds with similar structures have been reported to inhibit tubulin polymerization, thereby exhibiting anticancer properties .

Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives, where compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activities critical for various biological processes. The chloromethyl group plays a crucial role in this mechanism by enhancing electrophilicity, allowing for more effective interactions with nucleophiles .

Comparative Analysis

A comparison with other pyrazole derivatives reveals the unique properties imparted by the chloromethyl group:

CompoundBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerHigh reactivity due to chloromethyl group
1-Methyl-3-(propan-2-yl)-1H-pyrazoleLimited reactivityLacks chloromethyl group
4-(Bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazoleModerate antimicrobialSimilar structure but different halogen

Case Studies

Several studies have documented the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A series of pyrazole derivatives were tested for antibacterial activity using the agar disc-diffusion method. Compounds similar to this compound showed significant inhibition against E. coli and S. aureus, highlighting their potential as antibacterial agents .
  • Anticancer Research : In a study focused on pyrazole derivatives as tubulin inhibitors, compounds demonstrated effective inhibition of cancer cell proliferation in vitro, suggesting that modifications like chloromethylation could enhance their anticancer efficacy .

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